4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline
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Overview
Description
4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that can result in a variety of biological activities . The compound’s high affinity towards its targets allows it to inhibit the same with a docking score of -9.323 kcal/mol .
Biochemical Pathways
Indole derivatives are known to affect a variety of pathways, leading to diverse biological activities .
Result of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . These interactions often involve binding to specific receptors or enzymes, thereby modulating their activity. The compound’s sulfonyl group is particularly important for its binding affinity and specificity towards target biomolecules.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis . This compound may also impact cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, through its indole and sulfonyl groups. These interactions can lead to enzyme inhibition or activation, depending on the target. Additionally, this compound may influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to changes in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in altered cellular responses, including changes in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, toxic or adverse effects may be observed . Threshold effects are often seen, where a specific dosage range is required to achieve the desired biological activity without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic transformations can affect the compound’s biological activity and its overall impact on cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . These interactions can influence the compound’s localization and accumulation within different cellular compartments, thereby affecting its overall efficacy.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
Preparation Methods
The reaction conditions often include the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like manganese dioxide in carbon tetrachloride.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and antimicrobial activities.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar compounds to 4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]aniline include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
1-methylindole: Used in the synthesis of various pharmaceuticals.
Indole-2-carboxylate derivatives: Known for their antiviral properties.
What sets this compound apart is its unique combination of the indole and sulfonyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(2-methyl-2,3-dihydroindol-1-yl)sulfonyl]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-11-10-12-4-2-3-5-15(12)17(11)20(18,19)14-8-6-13(16)7-9-14/h2-9,11H,10,16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYWGEJIYZOKGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586293 |
Source
|
Record name | 4-(2-Methyl-2,3-dihydro-1H-indole-1-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
774586-92-4 |
Source
|
Record name | 4-(2-Methyl-2,3-dihydro-1H-indole-1-sulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00586293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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